2-(Methoxymethyl)cyclobutan-1-amine hydrochloride, cis
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Overview
Description
2-(Methoxymethyl)cyclobutan-1-amine hydrochloride, cis is a chemical compound with the molecular formula C6H14ClNO It is a cyclobutane derivative with a methoxymethyl group attached to the second carbon and an amine group attached to the first carbon The hydrochloride salt form enhances its stability and solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)cyclobutan-1-amine hydrochloride, cis typically involves the following steps:
Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring. This can be achieved through a of suitable precursors under specific conditions.
Methoxymethylation: The next step is the introduction of the methoxymethyl group. This can be done using methoxymethyl chloride in the presence of a base such as sodium hydride.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)cyclobutan-1-amine hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methoxymethyl)cyclobutan-1-amine hydrochloride, cis has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its structural similarity to certain biomolecules.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)cyclobutan-1-amine hydrochloride, cis involves its interaction with specific molecular targets. The methoxymethyl group and the amine group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may act on specific enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Methoxymethyl)cyclobutan-1-amine: The free base form without the hydrochloride salt.
1-(Methoxymethyl)cyclobutan-1-amine hydrochloride: A positional isomer with the methoxymethyl group attached to the first carbon.
2-(Methoxymethyl)cyclobutan-1-ol: An alcohol derivative with a hydroxyl group instead of an amine group.
Uniqueness
2-(Methoxymethyl)cyclobutan-1-amine hydrochloride, cis is unique due to its specific structural configuration and the presence of both methoxymethyl and amine groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-4-5-2-3-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNWNMHXJFSLNO-KGZKBUQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCC1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CC[C@H]1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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